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Compound of Interest

Compound Name: AST 487

Cat. No.: B7948040 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the in vitro characteristics

of AST-487, a potent tyrosine kinase inhibitor. It includes detailed data on its inhibitory

activities, methodologies for key experimental assays, and visual representations of its

mechanism of action and relevant signaling pathways.

Mechanism of Action
AST-487 (also known as NVP-AST487) is a small molecule, N,N'-diphenyl urea compound that

functions as an ATP-competitive inhibitor of multiple receptor tyrosine kinases.[1] Its primary

targets include FMS-like tyrosine kinase 3 (FLT3), both wild-type and mutated forms, and the

Rearranged during Transfection (RET) proto-oncogene.[1][2] Additionally, AST-487

demonstrates significant inhibitory activity against other kinases such as KDR (VEGFR2), c-

KIT, and c-ABL.[3][4] By blocking the ATP-binding site on these kinases, AST-487 prevents

their autophosphorylation and subsequent activation of downstream signaling cascades,

ultimately leading to the inhibition of cell proliferation and survival in cancer cells dependent on

these pathways.[5][6][7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b7948040?utm_src=pdf-interest
https://www.selleckchem.com/products/ast-487.html
https://www.selleckchem.com/products/ast-487.html
https://pubmed.ncbi.nlm.nih.gov/36142729/
https://www.medchemexpress.com/AST-487.html
https://ashpublications.org/blood/article/112/13/5161/24894/Antileukemic-effects-of-the-novel-mutant-FLT3
https://www.researchgate.net/figure/NVP-AST487-inhibits-the-growth-of-thyroid-cancer-cell-lines-with-activating-mutations-of_fig2_6199488
https://aacrjournals.org/cancerres/article/65/9_Supplement/1409/524782/Pharmacological-profile-of-the-FLT3-Tyrosine
https://www.mdpi.com/1422-0067/23/18/10819
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7948040?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


AST-487

Target Kinases

AST-487

FLT3

RET

KDR

c-KIT

c-ABL

Click to download full resolution via product page

Caption: High-level overview of AST-487's multi-targeted kinase inhibition.

Quantitative Data: Inhibitory Activity
The inhibitory potential of AST-487 has been quantified through various biochemical and cell-

based assays. The data is summarized below.

Biochemical (Cell-Free) Assay Data
These assays measure the direct inhibition of purified kinase enzymatic activity.
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Target Kinase Assay Type Value (nM) Reference(s)

FLT3 Ki 120 [1][3][4]

FLT3 IC50 520 [3][8][9]

RET IC50 880 [3][8][9]

KDR (VEGFR2) IC50 170 [3][8]

c-KIT IC50 500 [3][8]

c-ABL IC50 20 [3][8]

Flt-4 (VEGFR3) IC50 790 [3]

Cell-Based Assay Data
These assays measure the effect of AST-487 on cellular processes, such as proliferation.

Cell Line /
Model

Target
Pathway

Assay Type Value (nM) Reference(s)

Ba/F3 (FLT3-ITD

expressing)
FLT3 Signaling

Proliferation

(ED50)
1.8 [6]

Ba/F3 (FLT3-

D835Y

expressing)

FLT3 Signaling
Proliferation

(ED50)
5.1 [6]

MV4-11 (Human

AML)
FLT3 Signaling

Proliferation

(ED50)
< 1.0 [6]

MOLM-13

(Human AML)
FLT3 Signaling

Proliferation

(ED50)
< 1.0 [6]

Bladder Cancer

Cell Lines

RET/hTERT

Signaling

Proliferation

(IC50)
1300 - 2500 [10]

Experimental Protocols
Biochemical Kinase Inhibition Assay
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This protocol outlines a general method for determining the IC50 or Ki of AST-487 against a

purified kinase.

Enzyme Preparation: Glutathione S-transferase (GST)-fused kinase domains are expressed

in a suitable system (e.g., baculovirus) and purified using glutathione-sepharose affinity

chromatography.[8]

Reaction Mixture: The kinase reaction is performed in a buffer containing the purified

enzyme, a synthetic polypeptide substrate (e.g., poly(Glu, Tyr)), and varying concentrations

of AST-487 (typically dissolved in DMSO).[8]

Initiation: The reaction is initiated by adding radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) at a

concentration near the Km for the specific kinase.[8]

Incubation: The mixture is incubated at a controlled temperature (e.g., 30°C) for a defined

period to allow for substrate phosphorylation.

Termination and Measurement: The reaction is stopped, and the phosphorylated substrate is

separated from the free radiolabeled ATP (e.g., via filtration and washing). The amount of

incorporated radioactivity is quantified using a scintillation counter.

Data Analysis: The percentage of inhibition for each AST-487 concentration is calculated

relative to a DMSO-only control. IC50 values are then determined by fitting the data to a

dose-response curve.[3]

Cell Proliferation Assay
This protocol describes a method to assess the anti-proliferative effects of AST-487 on cancer

cell lines.
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Caption: Standard workflow for an in vitro cell proliferation assay.

Cell Culture: Cancer cells (e.g., Ba/F3 expressing mutant FLT3, or bladder cancer lines) are

cultured in appropriate media and conditions.[4][10]
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Seeding: Cells are seeded into multi-well plates (e.g., 96-well) at a predetermined density

and allowed to attach overnight if adherent.

Treatment: The following day, cells are treated with a range of concentrations of AST-487. A

vehicle control (DMSO) is included.[4]

Incubation: Cells are incubated with the compound for a specified duration, typically 72

hours, to allow for effects on proliferation.[4]

Viability Assessment: Cell viability or proliferation is measured. Common methods include:

Trypan Blue Exclusion: Viable cells exclude the dye, while non-viable cells do not. Cells

are counted using a hemocytometer.[3]

Luminescent ATP Assay (e.g., CellTiter-Glo®): The amount of ATP is proportional to the

number of metabolically active cells. Luminescence is measured with a plate reader.[11]

Data Analysis: The results are normalized to the vehicle control, and dose-response curves

are generated to calculate the IC50 or ED50 value.

Signaling Pathway Inhibition
Inhibition of FLT3 Signaling
In Acute Myeloid Leukemia (AML), activating mutations in FLT3 (such as Internal Tandem

Duplications, ITD) lead to ligand-independent kinase activation and constitutive signaling,

promoting cell proliferation and survival.[6] AST-487 directly inhibits the autophosphorylation of

mutated FLT3, thereby blocking downstream signaling through pathways like STAT5.[6]
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Caption: AST-487 blocks constitutive FLT3 signaling in AML.

Inhibition of RET Signaling and hTERT Expression
AST-487 is also a potent inhibitor of the RET kinase pathway. In certain cancers, such as

medullary thyroid and bladder cancer, RET signaling is a key driver of growth.[5][7] AST-487

inhibits RET autophosphorylation and the activation of downstream effectors like ERK and

PLCγ.[12] A novel mechanism identified involves the RET kinase pathway as a regulator of
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human Telomerase Reverse Transcriptase (hTERT) expression.[2][7] By inhibiting RET, AST-

487 can suppress promoter-driven hTERT transcription, a critical factor for immortalization in

many cancer cells.[2][10]
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Caption: AST-487 inhibits the RET signaling pathway and hTERT expression.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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